molecular formula C12H22O2 B14324032 2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane CAS No. 112009-04-8

2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane

Cat. No.: B14324032
CAS No.: 112009-04-8
M. Wt: 198.30 g/mol
InChI Key: SSUYLKDACBCWAG-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at non-adjacent positions. This compound is characterized by its unique structure, which includes multiple methyl groups and a pentenyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane typically involves the cyclization of appropriate diols or hydroxy ketones with aldehydes or ketones in the presence of acid catalysts. Commonly used acids include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the dioxolane ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous processes using similar reaction conditions as in laboratory synthesis. The choice of solvents, catalysts, and purification methods would be optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methyl and pentenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or reagent in biochemical studies.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethyl-1,3-dioxolane: Lacks the pentenyl side chain.

    2,4,5-Trimethyl-2-(4-methylpentyl)-1,3-dioxolane: Similar structure but with a saturated side chain.

Uniqueness

2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane is unique due to its specific combination of methyl groups and the unsaturated pentenyl side chain, which may confer distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

112009-04-8

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2,4,5-trimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane

InChI

InChI=1S/C12H22O2/c1-9(2)7-6-8-12(5)13-10(3)11(4)14-12/h7,10-11H,6,8H2,1-5H3

InChI Key

SSUYLKDACBCWAG-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(O1)(C)CCC=C(C)C)C

Origin of Product

United States

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